molecular formula C7H2ClN3O4 B054960 4-Chloro-3,5-dinitrobenzonitrile CAS No. 1930-72-9

4-Chloro-3,5-dinitrobenzonitrile

Cat. No.: B054960
CAS No.: 1930-72-9
M. Wt: 227.56 g/mol
InChI Key: SCGDEDHSPCXGEC-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrobenzonitrile (CDNB) is a chemical compound that was first synthesized in the early 20th century for use in organic synthesis. It is a colorless solid with a pungent odor that is soluble in organic solvents. CDNB is an important reagent in organic synthesis and has been used in the synthesis of several classes of compounds, including pharmaceuticals, dyes, and pesticides. CDNB is also a useful tool in biochemical and physiological research, as it can be used to measure the activity of certain enzymes and to study the effects of certain compounds on the body.

Scientific Research Applications

  • Synthesis of 4-Chloro-3,5-diaminobenzonitrile : Guo-gang (2009) demonstrated the preparation of 4-Chloro-3,5-diaminobenzonitrile from 4-Chloro-3,5-dinitrobenzonitrile through indirect electrochemical reduction, highlighting a potential pathway for synthesizing derivatives of this compound (Yang Guo-gang, 2009).

  • Novel Synthesis of Pyrido[1,2-a]benzimidazoles : Anderson and Taylor (1986) reported on the synthesis of pyrido[1,2-a]benzimidazoles, where this compound was a key intermediate. This study indicates the compound's role in the synthesis of complex organic molecules (D. J. Anderson & Arlen J. Taylor, 1986).

  • Formation of Meisenheimer Complexes : Foreman and Foster (1969) showed that this compound forms Meisenheimer-type σ-complexes with various nucleophiles. This property is significant in organic chemistry for understanding reaction mechanisms (M. I. Foreman & R. Foster, 1969).

  • Single-electron Transfer in Aromatic Nucleophilic Substitution : Bacaloglu et al. (1992) studied the reactions of OH- with 3,5-dinitrobenzonitrile, leading to the formation of various complexes and products. This research provides insights into the electron transfer processes in aromatic nucleophilic substitutions (R. Bacaloglu et al., 1992).

  • Synthesis and Characterization of 3,5-dinitrobenzonitrile : Jia Si-yuan (2009) synthesized 3,5-Dinitrobenzonitrile (a related compound) and explored its characterization, offering a methodology that could be applicable to this compound (Jia Si-yuan, 2009).

Safety and Hazards

4-Chloro-3,5-dinitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Properties

IUPAC Name

4-chloro-3,5-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3O4/c8-7-5(10(12)13)1-4(3-9)2-6(7)11(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGDEDHSPCXGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172905
Record name 4-Chloro-3,5-dinitrobenzonitrile
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Molecular Weight

227.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1930-72-9
Record name 4-Chloro-3,5-dinitrobenzonitrile
Source CAS Common Chemistry
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Record name Benzonitrile, 4-chloro-3,5-dinitro-
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Record name 4-Chloro-3,5-dinitrobenzonitrile
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Record name 4-Chloro-3,5-dinitrobenzonitrile
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Record name 4-chloro-3,5-dinitrobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the indirect electroreduction method for synthesizing 4-Chloro-3,5-diaminobenzonitrile from 4-Chloro-3,5-dinitrobenzonitrile?

A1: The indirect electroreduction method offers a more sustainable and efficient approach to synthesize 4-Chloro-3,5-diaminobenzonitrile []. This method utilizes Sn2+, generated electrochemically from Sn4+, as a reducing agent. This eliminates the need for stoichiometric amounts of traditional reducing agents, which can generate significant waste. The research demonstrates a high yield (88.1%) and current efficiency (74.2%) with this method, highlighting its potential for industrial applications []. Additionally, the mediator, Sn2+, can be recycled, further enhancing the sustainability of the process [].

Q2: How can this compound be used to synthesize complex molecules?

A2: this compound serves as a valuable precursor in organic synthesis due to its reactive nitro groups and the versatility of the chlorine substituent []. For example, it can be readily converted to the corresponding hydrazine derivative through reaction with 1,1-diphenylhydrazine []. This hydrazine derivative can further react with thionyl chloride and subsequently with alcohols or amines to yield a variety of substituted hydrazine derivatives []. These derivatives exhibit interesting properties like hydrophobicity and the ability to form supramolecular complexes with crown ethers and cyclodextrins, making them potentially useful in areas such as molecular recognition and drug delivery [].

Q3: What are the potential applications of the pyrido[1,2-a]benzimidazole derivatives synthesized from this compound?

A3: this compound can be transformed into pyrido[1,2-a]benzimidazoles via a multi-step synthesis involving reduction to hydroxylamines, acetylation, and reaction with pyridine []. The pyrido[1,2-a]benzimidazole scaffold is found in numerous biologically active compounds. Therefore, exploring the properties of these novel derivatives could lead to the discovery of new pharmaceuticals or agrochemicals [].

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